molecular formula C14H14INO2 B3060747 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide CAS No. 7596-36-3

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide

Cat. No.: B3060747
CAS No.: 7596-36-3
M. Wt: 355.17 g/mol
InChI Key: ZWIJFIPSOZQPHL-UHFFFAOYSA-M
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Description

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide is a pyridinium salt characterized by a 4-methoxyphenyl ketone moiety linked to a pyridinium ring via an ethylene chain, with iodide as the counterion. This compound is structurally significant due to its electron-rich aromatic system (from the methoxy group) and its utility as a precursor for generating pyridinium ylides, which participate in 1,3-dipolar cycloadditions to synthesize heterocycles like indolizines . Its synthesis typically involves quaternization of pyridine derivatives with phenacyl halides under mild conditions . The methoxy group enhances electron density on the phenyl ring, influencing both reactivity and intermolecular interactions in crystalline states .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyridin-1-ium-1-ylethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO2.HI/c1-17-13-7-5-12(6-8-13)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJFIPSOZQPHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377588
Record name 11E-902
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7596-36-3
Record name NSC34673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11E-902
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridinium ring substituted with a 4-methoxyphenyl group and an oxoethyl moiety. Its molecular formula is C13_{13}H12_{12}N1_{1}O2_{2}I1_{1}, and it has been studied for its potential applications in various biological systems.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : It has shown effectiveness against various bacteria and fungi, suggesting potential as an antimicrobial agent. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, studies have reported significant antiproliferative effects against Ewing sarcoma cell lines, with a GI50 value indicating potency .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. Its structure allows it to interact with target proteins, potentially leading to the modulation of their activity .

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species Generation : It can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects. This generation of reactive oxygen species (ROS) can lead to apoptosis in cancer cells.
  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their function. For example, it has been shown to inhibit enzymes related to cell proliferation, which is crucial for its anticancer activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : A study reported that derivatives of the compound exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, one derivative showed a GI50 value as low as 0.9 μM against TC32 cells, indicating high potency .
  • Antifungal Studies : In antifungal assays, the compound demonstrated significant inhibitory effects against pathogens like Fusarium oxysporum at concentrations as low as 10 µg/mL .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological ActivityGI50 (μM)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromideSimilar structure with methyl substitutionAnticancer20
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-methylpyridinium bromideSimilar structure with methyl substitutionAnticancer15
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methylpyridinium bromideSimilar structure with methyl substitutionAnticancer25

The comparison highlights how slight modifications in the molecular structure can significantly influence biological activity.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide, often referred to as MPEPI, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article explores the applications of MPEPI in detail, highlighting its significance in medicinal chemistry, materials science, and other relevant domains.

Medicinal Chemistry

Antimicrobial Activity
MPEPI has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential
Research has indicated that MPEPI may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's cytotoxic effects are attributed to the induction of apoptosis and interference with cell cycle progression.

Organic Synthesis

MPEPI serves as a useful reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. Its ability to act as an electrophile makes it valuable in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science

Polymerization Initiator
In material science, MPEPI has been explored as a polymerization initiator for the synthesis of novel polymeric materials. Its unique structure allows it to initiate radical polymerization processes, leading to the formation of polymers with tailored properties for specific applications such as coatings and adhesives.

Photochemistry

MPEPI exhibits interesting photochemical properties, making it suitable for applications in photodynamic therapy (PDT). The compound can generate reactive oxygen species (ROS) upon irradiation, which can be utilized to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of MPEPI against a range of bacterial pathogens. The results indicated that MPEPI had a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

Research conducted at a leading university focused on the anticancer effects of MPEPI on breast cancer cells. The study revealed that treatment with MPEPI resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .

Case Study 3: Polymer Synthesis

In an investigation published in Macromolecules, MPEPI was utilized as an initiator for the synthesis of poly(methyl methacrylate) (PMMA). The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized using traditional initiators .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-donating groups (e.g., 4-OCH₃) : Increase electron density on the phenyl ring, stabilizing ylide intermediates and enhancing reactivity in cycloadditions .
  • Electron-withdrawing groups (e.g., 4-NO₂, 4-CF₃): Reduce ylide stability but improve solubility in polar solvents .
  • Heterocyclic substituents (e.g., thienyl) : Alter photophysical properties, enabling applications in fluorescence-based materials .

Reactivity in Cycloaddition Reactions

The target compound generates pyridinium ylides upon deprotonation, which undergo 3+2 cycloadditions with dipolarophiles to form indolizines. Compared to analogues:

  • 4-Methoxy vs. 4-Nitro : The methoxy derivative exhibits faster cycloaddition kinetics due to enhanced ylide stability, yielding indolizines with 85–90% efficiency, whereas nitro-substituted analogues show <60% yields .
  • Bromophenyl derivatives : Require harsher reaction conditions (e.g., higher temperatures) due to reduced electron donation .

Physicochemical Properties

  • Solubility : The iodide counterion improves aqueous solubility compared to bromide or tetrafluoroborate salts .
  • Crystallinity : Methoxy-substituted derivatives form stable crystals via C–H···I hydrogen bonds, whereas nitro analogues exhibit weaker intermolecular interactions .

Q & A

Q. What are the recommended safety protocols for handling 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves (tested to EN374 standards), lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if dust or aerosols are generated .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure access to emergency eyewash stations and safety showers .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .
  • Storage : Store in sealed, labeled containers in a dry, ventilated area away from ignition sources .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to verify the pyridinium ring, methoxyphenyl, and oxoethyl groups. Compare peaks with analogous compounds (e.g., 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-pyridine, which shares structural motifs) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([C14_{14}H14_{14}INO2_2]+^+) and fragmentation patterns .
  • X-ray Crystallography : For crystalline samples, compare unit cell parameters with structurally related pyridinium salts (e.g., 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide, which has a resolved structure in Acta Crystallographica) .

Q. What solvent systems are compatible with this compound for reaction optimization?

Methodological Answer:

  • Polar Solvents : Dimethyl sulfoxide (DMSO) or methanol may dissolve the iodide salt due to its ionic nature. Test solubility incrementally and monitor stability via UV-Vis spectroscopy .
  • Reaction Media : Avoid protic solvents if the oxoethyl group is reactive. For coupling reactions, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with molecular sieves is recommended .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data for this compound in experimental design?

Methodological Answer:

  • Tiered Risk Assessment :
    • In Silico Prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity .
    • In Vitro Testing : Perform cytotoxicity assays (e.g., MTT assay on HEK293 cells) to establish preliminary IC50_{50} values .
    • Containment Protocols : Apply ALARA principles (As Low As Reasonably Achievable) for exposure, especially in vivo studies .

Q. What mechanistic insights guide the synthesis of derivatives targeting the pyridinium core?

Methodological Answer:

  • Quaternization Reactions : Optimize pyridinium formation by reacting 2-(4-methoxyphenyl)-2-oxoethyl bromide with pyridine in acetonitrile under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) .
  • Byproduct Mitigation : Use scavengers (e.g., molecular iodine traps) to minimize side reactions during iodide salt purification .

Q. How can stability studies under varying pH and temperature conditions be designed?

Methodological Answer:

  • Accelerated Degradation Testing :
    • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Analyze degradation products via HPLC-MS at 24-hour intervals .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyridinium salts?

Methodological Answer:

  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., antimicrobial or enzyme inhibition) from PubChem or ChEMBL, focusing on compounds with verified purity (>95%) .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed DMSO concentrations, cell lines) to isolate compound-specific effects from methodological variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide
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1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide

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